(1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, new morpholine-based thieno[2,3-d]pyrimidine derivatives were designed and synthesized as anti-PI3K agents . The titled compound was purified using flash column chromatography and separated as a dark yellow powder .
Molecular Structure Analysis
The molecular structure of “(1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine” consists of 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom. The exact mass is 169.05613515 g/mol .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 197.3 g/mol. The compound was separated as a dark yellow powder during its synthesis .
Scientific Research Applications
Synthesis and Chemical Transformations
One Pot Synthesis of Tetrasubstituted Thiophenes
The compound has been utilized in a one-pot synthesis method to create tetrasubstituted thiophenes through a [3+2] annulation strategy. This method emphasizes the efficiency and economic benefits of synthesizing dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates, showcasing the compound's role in facilitating complex chemical transformations (S. N. Sahu et al., 2015).
Novel Derivatives and Anticonvulsant Activity
Research into derivatives of thienopyrimidines has demonstrated the compound's utility in synthesizing new pyrano(thiopyrano)[4′,3′:4,5]thieno[2,3-d]pyrimidines with significant anticonvulsant activity. This synthesis process involves interactions with benzoylisothiocyanate, leading to ureido derivatives with potential pharmacological applications (A. Oganisyan et al., 2001).
Photovoltaic Device Applications
The compound's structural features contribute to the synthesis of thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers. These copolymers have been evaluated for their photovoltaic performance, indicating the compound's potential in the development of energy-related applications (Erjun Zhou et al., 2010).
Neurotropic Activities
Investigations into the neurotropic properties of synthesized compounds involving this chemical structure have identified several with anticonvulsant activity and sedative properties. This research showcases the potential for developing new therapeutic agents targeting neurological disorders (E. Paronikyan et al., 2010).
Antimicrobial Activity
The synthesis of polyheterocyclic compounds incorporating this structure has led to the discovery of compounds with notable antimicrobial activity. This highlights the compound's role in contributing to the development of new antibacterial agents (S. Sirakanyan et al., 2019).
Properties
IUPAC Name |
(1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-6-8-3-4-12-9(5-11)10(8)7(2)13-6/h9H,3-5,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOECCLZXTDYJSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCOC(C2=C(S1)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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